Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a trifluoromethyl group, and a sulfanyl-methyl linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Sulfanyl-Methyl Group: This step involves the reaction of a benzyl halide with a thiol compound to form the sulfanyl-methyl linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone exerts its effects is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes and receptors that interact with the benzofuran core or the trifluoromethyl group.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Phenyl[3-(benzylsulfanyl)methyl-1-benzofuran-2-yl]methanone: Lacks the trifluoromethyl group, which may result in different biological activities.
Phenyl[3-({[3-(methyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone: Substitutes the trifluoromethyl group with a methyl group, potentially altering its chemical reactivity and biological properties.
Uniqueness
Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
phenyl-[3-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1-benzofuran-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3O2S/c25-24(26,27)18-10-6-7-16(13-18)14-30-15-20-19-11-4-5-12-21(19)29-23(20)22(28)17-8-2-1-3-9-17/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCFYTMABYDGBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CSCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.